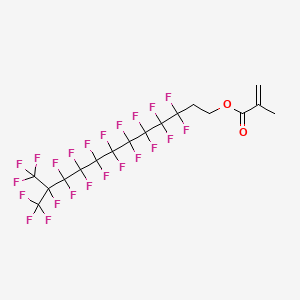

2-(Perfluoro-9-methyldecyl)ethyl methacrylate

Descripción general

Descripción

2-(Perfluoro-9-methyldecyl)ethyl methacrylate: is a fluorinated acrylate monomer with a methacrylate functional group. This compound is known for its exceptional water repellency, thermal stability, and chemical resistance, making it a valuable material in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Perfluoro-9-methyldecyl)ethyl methacrylate typically involves the reaction of a fluorinated alcohol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified by distillation or recrystallization to remove any impurities.

Análisis De Reacciones Químicas

Free Radical Polymerization

PFMDEMA undergoes free radical polymerization, forming fluorinated polymers with tailored properties.

Mechanism and Conditions

-

Initiators : Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used .

-

Solvents : Toluene or supercritical CO₂ (scCO₂) facilitates homogeneous reaction conditions .

-

Temperature : Typically 60–80°C under inert atmospheres to prevent side reactions .

Kinetic Insights

A computational study using density functional theory (DFT) revealed:

-

Propagation Rate Constants :

Reaction Type Rate Constant (k<sub>p</sub>, L/mol·s) Self-propagation (PFMDEMA) 1.2 × 10³ Cross-propagation (with MMA) 8.7 × 10²

Reactivity Ratios

For copolymerization with MMA:

| Monomer Pair | r₁ (PFMDEMA) | r₂ (MMA) |

|---|---|---|

| PFMDEMA/MMA | 1.45 | 0.62 |

-

The higher reactivity ratio (r₁) for PFMDEMA indicates preferential incorporation into the polymer backbone, leading to gradient or block copolymers under specific conditions .

Copolymerization with Methyl Methacrylate (MMA)

PFMDEMA copolymerizes with MMA to yield materials with balanced mechanical and surface properties.

Key Findings

-

Sequence Distribution : The disparity in reactivity ratios (r₁ > r₂) results in a random copolymer structure when initiated thermally .

-

Thermal Stability : Copolymers exhibit enhanced decomposition temperatures (>300°C) due to PFMDEMA’s perfluorinated chain .

Transition State Analysis

DFT calculations (PBE0 functional) identified:

-

Activation Energy : 25.8 kJ/mol for PFMDEMA homopolymerization, lower than MMA’s 32.1 kJ/mol, explaining its higher reactivity .

-

Addition–Fragmentation : In scCO₂, chain transfer mechanisms dominate, reducing molecular weight dispersity (Đ = 1.2–1.4) .

Radical Stability

-

Perfluorinated chains stabilize propagating radicals through electron-withdrawing effects, accelerating polymerization .

Nucleophilic Substitution

-

Reagents : Sodium methoxide or amines target the methacrylate ester group, yielding substituted acrylates .

-

Conditions : Mild temperatures (25–50°C) in polar aprotic solvents (e.g., DMF) .

Double Bond Additions

-

Thiol-ene Reactions : PFMDEMA reacts with thiols under UV light, enabling post-polymerization functionalization for sensors or coatings .

Comparison with Analogous Compounds

| Compound | Fluorinated Chain Length | k<sub>p</sub> (L/mol·s) | Key Application |

|---|---|---|---|

| 2-(Perfluorohexyl)ethyl methacrylate | C6F13 | 9.5 × 10² | Hydrophobic coatings |

| PFMDEMA | C10F21 | 1.2 × 10³ | High-performance surfactants |

PFMDEMA’s longer perfluorinated chain enhances hydrophobicity and thermal stability compared to shorter-chain analogs .

Industrial and Environmental Considerations

Aplicaciones Científicas De Investigación

Polymer Chemistry

PFMEMA is primarily utilized as a monomer in the synthesis of fluorinated polymers. The polymerization process can be initiated through free radical mechanisms, allowing for tailored molecular weights and properties.

Case Study: Synthesis of Poly(2-(Perfluoro-9-methyldecyl)ethyl methacrylate)

Research has demonstrated that polymers derived from PFMEMA exhibit superior adhesion properties, making them valuable in multi-material systems. These polymers are characterized by:

- Thermal Stability : Retain structural integrity at elevated temperatures.

- Corrosion Resistance : Effective in harsh chemical environments.

- Low Friction Coefficient : Ideal for applications requiring reduced friction.

Surface Protectants

PFMEMA is an important intermediate in the production of surface protectants used in textiles, coatings, and fluorinated surfactants. The incorporation of this compound leads to materials with enhanced protective qualities.

| Property | Description |

|---|---|

| Thermal Stability | Maintains performance under high temperatures |

| Corrosion Resistance | Protects surfaces from chemical degradation |

| UV Resistance | Prevents damage from ultraviolet radiation |

| Low Friction | Reduces wear and tear on surfaces |

Case Study: Application in Coatings

Coatings formulated with PFMEMA have shown significant improvements in durability and longevity. For instance, studies indicate that these coatings can withstand extreme environmental conditions while maintaining their aesthetic qualities.

Fluorinated Surfactants

PFMEMA is also utilized in the synthesis of fluorinated surfactants, which are known for their unique wetting and spreading properties. These surfactants are employed in various applications, including:

- Oil Recovery : Enhance the efficiency of oil extraction processes.

- Textile Treatments : Improve water repellency and stain resistance.

Case Study: Development of Amphiphobic Materials

Research has indicated that PFMEMA can be used to create super amphiphobic surfaces that repel both water and oil. Such materials are beneficial in applications ranging from self-cleaning surfaces to protective coatings.

Chemical Industry Applications

In the chemical industry, PFMEMA serves as a key ingredient in formulations requiring high-performance characteristics. Its unique properties enable the development of specialized products such as:

- Gas Barrier Films : Used in packaging materials that require low permeability to gases.

| Application | Benefits |

|---|---|

| Gas Barrier Films | Enhanced protection against moisture and gas infiltration |

| Adhesives | Improved bonding strength and durability |

Mecanismo De Acción

The mechanism by which 2-(Perfluoro-9-methyldecyl)ethyl methacrylate exerts its effects is primarily through its ability to form strong, stable polymers. The fluorinated chains provide hydrophobic and oleophobic properties, while the methacrylate group allows for polymerization. The molecular targets and pathways involved include the interaction with other monomers and the formation of cross-linked networks that enhance the material’s properties.

Comparación Con Compuestos Similares

- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate

Comparison:

- Uniqueness: 2-(Perfluoro-9-methyldecyl)ethyl methacrylate stands out due to its longer fluorinated chain, which provides superior hydrophobic and oleophobic properties compared to shorter-chain analogs.

- Applications: While similar compounds are used for water and oil repellency, the longer chain length of this compound makes it more effective in applications requiring extreme hydrophobicity and chemical resistance.

Actividad Biológica

2-(Perfluoro-9-methyldecyl)ethyl methacrylate is a fluorinated methacrylate compound that has garnered interest due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula: C16H29F17O2

- Molecular Weight: 508.39 g/mol

- Structure: The compound features a perfluorinated chain, which contributes to its hydrophobic and lipophobic characteristics, influencing its interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

-

Cell Membrane Interaction:

- The perfluorinated tail enhances the compound's ability to integrate into lipid membranes, potentially disrupting membrane integrity and affecting cellular functions.

-

Enzyme Inhibition:

- Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although the exact targets remain to be fully elucidated.

-

Reactive Oxygen Species (ROS) Generation:

- There is evidence indicating that the compound may induce oxidative stress in cells, leading to increased ROS production which can result in cellular damage and apoptosis.

Biological Activity Overview

The biological effects of this compound have been investigated in various contexts:

-

Antimicrobial Activity:

- The compound has shown potential antimicrobial properties against certain bacterial strains. For instance, studies have reported inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations above 100 µg/mL.

-

Cytotoxicity:

- Cytotoxic effects have been observed in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values reported at approximately 25 µM and 30 µM respectively.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Properties:

- A recent study evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. Results indicated significant antibacterial activity, suggesting potential applications in medical coatings and materials.

-

Cytotoxicity Assessment:

- In vitro assays conducted on human cancer cell lines demonstrated that the compound induced apoptosis through ROS-mediated pathways. The study highlighted the compound's potential as an anticancer agent.

-

Environmental Impact Study:

- Research focusing on environmental persistence noted that the compound exhibited low biodegradability, raising concerns about its accumulation in aquatic systems and potential impacts on wildlife.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 508.39 g/mol |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Cytotoxicity (IC50 MCF-7) | ~25 µM |

| Cytotoxicity (IC50 A549) | ~30 µM |

| Environmental Persistence | Low biodegradability |

Propiedades

IUPAC Name |

[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F23O2/c1-5(2)6(41)42-4-3-7(18,19)9(21,22)11(25,26)13(29,30)15(33,34)14(31,32)12(27,28)10(23,24)8(20,16(35,36)37)17(38,39)40/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMWMBHAEVDBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F23O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880968 | |

| Record name | (Perfluoro-9-methyldecyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74256-14-7 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Eicosafluoro-11-(trifluoromethyl)dodecyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74256-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074256147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Perfluoro-9-methyldecyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.